molecular formula C27H33F3N2O3 B11570505 N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide

Cat. No.: B11570505
M. Wt: 490.6 g/mol
InChI Key: OALWBKKJXKONTM-UHFFFAOYSA-N
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Description

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its complex structure, which includes a benzyl group, a trifluoromethyl group, and a cyclohexylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the trifluoromethyl group can be achieved through electrophilic trifluoromethylation reactions. The final step involves the coupling of the indole derivative with cyclohexylpropanamide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclohexyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the indole ring, converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or cyclohexyl carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in the body, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: Another synthetic indole derivative with different substituents.

Uniqueness: N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-cyclohexylpropanamide is unique due to its combination of a trifluoromethyl group and a cyclohexylpropanamide moiety, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C27H33F3N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C27H33F3N2O3/c1-25(2)15-20-23(21(33)16-25)26(27(28,29)30,24(35)32(20)17-19-11-7-4-8-12-19)31-22(34)14-13-18-9-5-3-6-10-18/h4,7-8,11-12,18H,3,5-6,9-10,13-17H2,1-2H3,(H,31,34)

InChI Key

OALWBKKJXKONTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CC=C3)(C(F)(F)F)NC(=O)CCC4CCCCC4)C

Origin of Product

United States

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